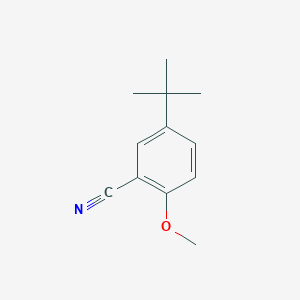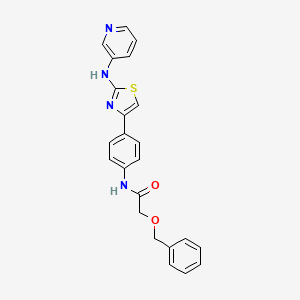
2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a derivative of acetamide with potential pharmacological properties. It is related to a class of compounds that have been studied for their inhibitory activities against Src kinase, which is implicated in various types of cancer. The presence of a pyridine ring and N-benzyl substitution appears to be significant for the activity of these compounds .
Synthesis Analysis
The synthesis of related N-benzyl substituted acetamide derivatives has been reported, where the compounds were synthesized to understand the structure-activity relationship of KX2-391, a selective Src substrate binding site inhibitor. Although the exact synthesis of 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is not detailed, similar compounds were synthesized by substituting the pyridine ring and evaluating the effects of different substitutions on the thiazole ring .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques such as 1H NMR, FTIR, MS, and elemental analysis. These techniques ensure the correct synthesis of the desired compounds and help in understanding the structure-activity relationship by confirming the presence of specific functional groups and the overall molecular framework .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related acetamide derivatives typically include the reaction of thione derivatives with chloro-substituted acetamide compounds. The reactivity of these compounds is influenced by the presence of different substituents on the thiazole and imidazole rings, which can affect the acidity and basicity of the nitrogen atoms in these heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their acidity constants (pKa), have been determined using UV spectroscopic studies. The pKa values provide insight into the protonation states of the compounds under physiological conditions, which is crucial for understanding their pharmacokinetic behavior and interaction with biological targets. The pKa values of related compounds have been found to vary, indicating that the electronic properties of the substituents can significantly influence the acidity and basicity of the nitrogen atoms in the heterocyclic rings .
科学的研究の応用
Antimicrobial Activity
Studies have synthesized novel sulphonamide derivatives, including those with aminothiazole, to display significant antimicrobial activity. These compounds, through various synthetic pathways, have shown high activity against multiple microbial strains. The relationship between the structural features of these compounds and their antimicrobial efficacy has been explored, emphasizing the potential of thiazole derivatives in developing new antimicrobials (Fahim & Ismael, 2019).
Src Kinase Inhibition and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory activities and anticancer properties. One study focused on the structural analogs of KX2-391, revealing the importance of the pyridine ring and N-benzyl substitution in inhibiting Src kinase, a key target in cancer therapy. These compounds demonstrated significant inhibitory effects on cell proliferation in various carcinoma cell lines, highlighting their potential in cancer treatment (Fallah-Tafti et al., 2011).
Antitumor and Antioxidant Evaluation
Research on N-substituted-2-amino-1,3,4-thiadiazoles has uncovered their potential as antitumor and antioxidant agents. By modifying the thiadiazole core with various functional groups, these compounds have shown promising results in cytotoxicity assays against cancer cell lines and antioxidant activities. This underscores the versatility of thiadiazole derivatives in medicinal chemistry for developing novel therapeutic agents (Hamama et al., 2013).
特性
IUPAC Name |
2-phenylmethoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-22(15-29-14-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)21-16-30-23(27-21)26-20-7-4-12-24-13-20/h1-13,16H,14-15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOWEOCIFMYKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2521135.png)

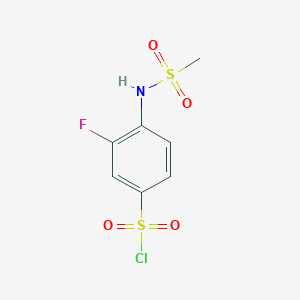
![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B2521142.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea](/img/structure/B2521143.png)


![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)
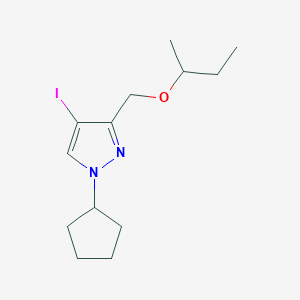
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2521150.png)
![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)
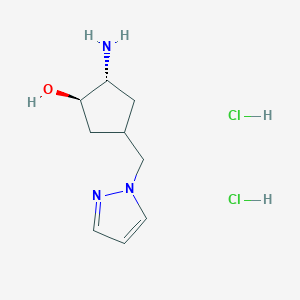
![4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid](/img/structure/B2521154.png)
